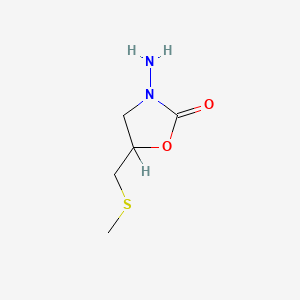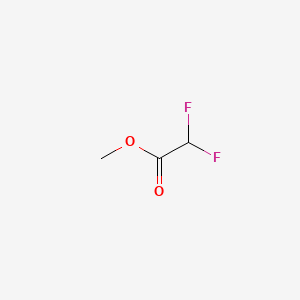
Difluoroacétate de méthyle
Vue d'ensemble
Description
Methyl difluoroacetate is an organic compound with the molecular formula C3H4F2O2. It is a colorless liquid with a boiling point of 85-86°C and a density of 1.26 g/mL at 25°C . This compound is used in various chemical processes and has applications in different fields, including the inhibition of corrosion in lithium-ion batteries .
Applications De Recherche Scientifique
Methyl difluoroacetate has several scientific research applications:
Electrolytes for Lithium Metal Anode Rechargeable Cells: It has been studied for its potential in electrolytes for lithium metal anode rechargeable cells.
Improving Thermal Stability in Lithium-ion Batteries: Methyl difluoroacetate-based lithium hexafluorophosphate solutions, when used as electrolytes, have shown to enhance the thermal stability of lithium-ion batteries.
Atmospheric Photooxidation: The study of the atmospheric photooxidation of fluoroacetates, including methyl difluoroacetate, reveals the formation of fluorocarboxylic acids.
Mécanisme D'action
Target of Action
Methyl difluoroacetate is a fluorinated building block . It is primarily used in the composition of electrolytes for lithium-ion cells . It has shown good inhibition of aluminum cathode current collector corrosion .
Mode of Action
The gas-phase reactions of Cl atoms with methyl difluoroacetate have been investigated . A theoretical study on the mechanism of the reactions of methyl difluoroacetate (MDFA) CF2HC(O)OCH3 with Cl atoms is presented . Two conformers relatively close in energy have been identified for MDFA . Our calculations reveal that hydrogen abstraction from the –CH3 group is thermodynamically and kinetically more facile than that from the –CF2H group .
Biochemical Pathways
The atmospheric lifetime of CF2HC(O)OCH3 was estimated to be 16 years . The atmospheric fate and the main degradation process of alkoxy radical CF2HC(O)OCH2O are also discussed for the first time . Our calculation indicates that the fluorine atoms substitution has deactivating effect for the α-ester rearrangement .
Pharmacokinetics
Methyl difluoroacetate has a molecular weight of 110.06 . It has a density of 1.26 g/mL at 25 °C (lit.) . Its boiling point is 85-86 °C (lit.) . It is slightly soluble in water .
Result of Action
Methyl difluoroacetate has been used to compose the electrolyte for Lithium ion cells, also showed good inhibition of aluminum cathode current collector corrosion . It has also been used as an electrolyte solvent for improvement of thermal stability in lithium-ion batteries .
Action Environment
The gas-phase reactions of Cl atoms with methyl difluoroacetate have been investigated at 296 ± 2K and atmospheric pressure of synthetic air This suggests that the action of methyl difluoroacetate can be influenced by temperature and atmospheric pressure
Analyse Biochimique
Biochemical Properties
Methyl difluoroacetate plays a significant role in biochemical reactions, particularly in the inhibition of corrosion in aluminum cathode current collectors for lithium-ion cells . It interacts with various enzymes and proteins, including those involved in the gas-phase reactions with chlorine atoms . These interactions are crucial for its application in improving the thermal stability of lithium-ion batteries . The compound’s ability to inhibit corrosion and enhance thermal stability is attributed to its interaction with specific biomolecules that facilitate these processes.
Cellular Effects
Methyl difluoroacetate has been shown to influence various cellular processes. It can cause progressive depression of respiration and act as a convulsant poison in most animals . The compound’s impact on cellular function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit respiration and enhance the production of reactive oxygen species in yeast cells . These effects highlight the compound’s potential to disrupt normal cellular processes and induce oxidative stress.
Molecular Mechanism
The molecular mechanism of methyl difluoroacetate involves its conversion to fluorocitrate by fluoroacetyl coenzyme A . Fluorocitrate acts as a competitive inhibitor of aconitate hydratase, an enzyme essential for the conversion of citrate in the tricarboxylic acid cycle . This inhibition disrupts the cycle, leading to an accumulation of citrate and subsequent metabolic disturbances. Additionally, methyl difluoroacetate’s interactions with other biomolecules, such as enzymes involved in its conversion, play a crucial role in its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl difluoroacetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl difluoroacetate can maintain its activity over extended periods, but its degradation products may also have significant biochemical effects . Long-term exposure to the compound can lead to sustained inhibition of cellular respiration and increased oxidative stress.
Dosage Effects in Animal Models
The effects of methyl difluoroacetate vary with different dosages in animal models. At low doses, the compound may cause mild respiratory depression, while higher doses can lead to severe convulsions and toxicity . Threshold effects have been observed, where a specific dosage level results in a marked increase in adverse effects. Toxicity studies in various animal models have highlighted the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
Methyl difluoroacetate is involved in metabolic pathways that include its conversion to fluorocitrate . This conversion is facilitated by enzymes such as fluoroacetyl coenzyme A synthetase. The compound’s involvement in these pathways affects metabolic flux and metabolite levels, leading to disruptions in normal cellular metabolism. The accumulation of fluorocitrate and its inhibitory effects on aconitate hydratase are key aspects of its metabolic impact.
Transport and Distribution
Within cells and tissues, methyl difluoroacetate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments. The transport and distribution mechanisms are crucial for understanding the compound’s overall biochemical activity and its effects on different tissues.
Subcellular Localization
Methyl difluoroacetate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms affect the compound’s activity and function within the cell. For example, its presence in mitochondria can lead to disruptions in mitochondrial respiration and energy production, contributing to its overall biochemical effects.
Méthodes De Préparation
Methyl difluoroacetate can be synthesized through several methods. One common method involves the reaction of methyl dichloroacetate with potassium fluoride as a catalyst at high temperatures . Another method includes the hydrogenation of methyl difluoroacetate to produce difluoroethanol . These methods are used both in laboratory settings and industrial production.
Analyse Des Réactions Chimiques
Methyl difluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of chlorine atoms, leading to the formation of fluorocarboxylic acids.
Reduction: Hydrogenation of methyl difluoroacetate can produce difluoroethanol.
Substitution: It can undergo substitution reactions with different reagents, such as chlorine atoms, under specific conditions.
Common reagents used in these reactions include chlorine atoms and hydrogen gas. The major products formed from these reactions are difluoroethanol and fluorocarboxylic acids .
Comparaison Avec Des Composés Similaires
Methyl difluoroacetate can be compared with other similar compounds such as:
Ethyl difluoroacetate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl trifluoroacetate: Contains three fluorine atoms instead of two.
Ethyl trifluoroacetate: Contains an ethyl group and three fluorine atoms.
Methyl difluoroacetate is unique due to its specific applications in lithium-ion batteries and its distinct chemical properties .
Propriétés
IUPAC Name |
methyl 2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O2/c1-7-3(6)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSYKHYGURSRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195815 | |
| Record name | Methyl difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-53-4 | |
| Record name | Methyl difluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl difluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl difluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl difluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U74LQW4K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl difluoroacetate a promising electrolyte solvent for lithium-ion batteries?
A1: Methyl difluoroacetate exhibits several favorable properties for lithium-ion batteries. [] It demonstrates good thermal stability, even in the presence of lithiated carbon anodes, a crucial factor for battery safety. [, , , ] Additionally, it forms a stable solid electrolyte interphase (SEI) on lithium metal anodes, primarily composed of CHF2COOLi, which contributes to improved cycling performance. [, , ]
Q2: How does the performance of methyl difluoroacetate compare to conventional electrolytes like ethylene carbonate (EC) and dimethyl carbonate (DMC)?
A2: While methyl difluoroacetate offers enhanced thermal stability compared to EC/DMC electrolytes, it typically results in slightly lower discharge capacities. [, , ] This capacity reduction is attributed to the higher resistance of the SEI formed in methyl difluoroacetate-based electrolytes. []
Q3: Can the electrochemical performance of methyl difluoroacetate be further improved?
A3: Research indicates that incorporating additives like vinylene carbonate (VC) into methyl difluoroacetate-based electrolytes can significantly enhance cycling performance and reduce irreversible capacity loss. [, ] VC promotes the formation of a thinner, more organic-rich SEI, facilitating lithium-ion transport. []
Q4: What is the role of methyl difluoroacetate in the re-conversion reaction of Cu/LiCl electrodes?
A5: Methyl difluoroacetate, as a component of the LiPF6/methyl difluoroacetate electrolyte, enables the charging and discharging of Cu/LiCl electrodes in Li/CuCl2 batteries. [] It effectively suppresses the dissolution of CuCl2, a common challenge with transition-metal chlorides in organic solvents. [, , ]
Q5: How does the addition of activated carbon affect the performance of Cu/LiCl electrodes in methyl difluoroacetate-based electrolytes?
A6: Incorporating activated carbon with a high specific surface area and micropore volume into Cu/LiCl electrodes improves their capacity. [] The activated carbon promotes the deposition of CuCl2 during charging, enhancing the overall electrochemical performance. []
Q6: What are the primary degradation pathways of methyl difluoroacetate in the atmosphere?
A7: Atmospheric photooxidation of methyl difluoroacetate, initiated by chlorine radicals, leads to the formation of difluoroacetic acid and difluoroacetic anhydride. [] The relative yields of these products are influenced by competing reaction pathways of the intermediate fluoroalkoxy radicals. []
Q7: Can methyl difluoroacetate contribute to the formation of fluorocarboxylic acids in the environment?
A8: Yes, the atmospheric degradation of methyl difluoroacetate can release fluorocarboxylic acids like difluoroacetic acid. [] This highlights the importance of understanding the environmental fate and potential impact of fluorinated compounds like methyl difluoroacetate.
Q8: What insights have computational studies provided into the conformational behavior of methyl difluoroacetate?
A9: Density Functional Theory (DFT) calculations reveal that methyl difluoroacetate primarily exists in cis and gauche conformations. [, ] Solvation effects significantly influence the energy difference between these conformers, with polar solvents favoring the gauche form. [, ]
Q9: Have there been any studies investigating the kinetics of reactions involving methyl difluoroacetate?
A10: Yes, computational methods have been employed to study the kinetics of OH and Cl initiated oxidation of methyl difluoroacetate. [, ] These studies provide valuable insights into the atmospheric degradation mechanisms and help predict the fate of methyl difluoroacetate in the environment. [, ]
Q10: Are there applications of methyl difluoroacetate beyond battery electrolytes?
A11: Methyl difluoroacetate serves as a valuable reagent in organic synthesis. [, ] It can be used to introduce difluoromethyl or difluoroacetyl groups into organic molecules, leading to the synthesis of various fluorinated compounds with potential applications in pharmaceuticals and agrochemicals. [, ] Additionally, methyl difluoroacetate can be utilized as a precursor for producing 2,2-difluoroethanol via catalytic hydrogenation or reduction using lithium aluminum hydride. [, ]
Q11: What safety precautions should be taken when handling methyl difluoroacetate?
A11: As with any chemical, handling methyl difluoroacetate requires appropriate safety measures. It's essential to consult the safety data sheet (SDS) for specific information on hazards, first aid, and proper handling procedures.
Q12: What is known about the environmental impact of methyl difluoroacetate?
A13: Research on the environmental fate and effects of methyl difluoroacetate is ongoing. It's crucial to assess its potential for bioaccumulation, persistence, and toxicity to ensure responsible use and minimize any negative environmental impacts. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


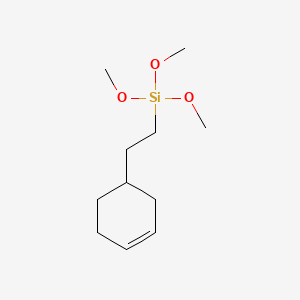
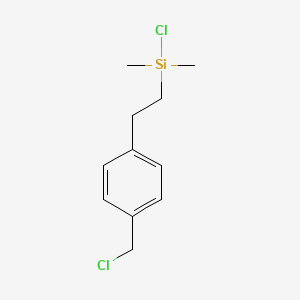

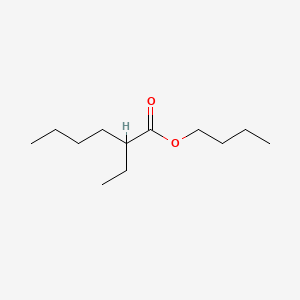
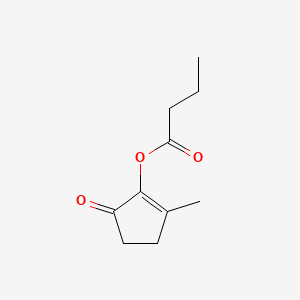
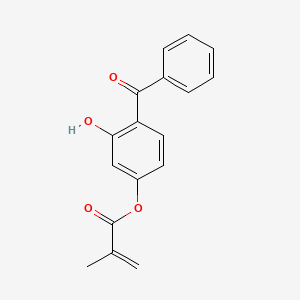


![5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.026,42.028,41.029,38.031,36]tetratetraconta-1(25),3(23),4(20),6(19),7(16),9,11,13,17,21,26(42),28(41),29(38),31,33,35,39,43-octadecaene-2,8,15,24,30,37-hexone](/img/structure/B1580837.png)

![Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-](/img/structure/B1580840.png)

